Cas no 1058195-87-1 (2-methyl-N-2-(thiophen-3-yl)ethylbenzamide)

2-methyl-N-2-(thiophen-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide
- 2-methyl-N-(2-thiophen-3-ylethyl)benzamide
- AKOS024498471
- F5103-0116
- 2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide
- 2-methyl-N-(2-(thiophen-3-yl)ethyl)benzamide
- 1058195-87-1
-
- インチ: 1S/C14H15NOS/c1-11-4-2-3-5-13(11)14(16)15-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,15,16)
- InChIKey: OAWVKIMXRNZPIS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CCNC(C1C=CC=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 245.08743528g/mol
- どういたいしつりょう: 245.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-methyl-N-2-(thiophen-3-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5103-0116-50mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-20μmol |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-2mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-5mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-10μmol |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-15mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-5μmol |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-25mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-30mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5103-0116-4mg |
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide |
1058195-87-1 | 4mg |
$66.0 | 2023-09-10 |
2-methyl-N-2-(thiophen-3-yl)ethylbenzamide 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2-methyl-N-2-(thiophen-3-yl)ethylbenzamideに関する追加情報
Introduction to 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide (CAS No. 1058195-87-1) and Its Emerging Applications in Chemical Biology
2-methyl-N-2-(thiophen-3-yl)ethylbenzamide, identified by the chemical compound identifier CAS No. 1058195-87-1, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to the benzamide class, characterized by a benzoyl group attached to an amide nitrogen. The presence of a thiophene moiety at the 2-position of the ethyl chain and a methyl substituent on the benzene ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular probes.
The benzamide core is well-documented for its biological activity, often serving as a key pharmacophore in medicinal chemistry. Modifications to this core structure can modulate binding affinity, metabolic stability, and pharmacokinetic profiles, thereby enabling the development of novel therapeutic agents. In particular, the incorporation of heterocyclic rings such as thiophene has been widely explored due to their ability to enhance binding interactions with biological targets. The thiophen-3-yl substituent in 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide not only contributes to the molecule's lipophilicity but also introduces sulfur atoms capable of participating in diverse chemical interactions, including hydrogen bonding and metal coordination.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of rational molecular design in optimizing bioactivity. The structural features of 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide make it an attractive candidate for further investigation as a lead compound or intermediate in synthetic pathways targeting neurological disorders, inflammatory diseases, and cancer. For instance, studies have demonstrated that thiophene derivatives exhibit promising antitumor effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The amide group in this compound can serve as a hinge binder, interacting with specific residues in protein targets such as kinases and transcription factors.
The synthesis of 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the construction of the complex aromatic system. These techniques not only improve yield but also enable the introduction of additional substituents for fine-tuning biological properties.
In vitro and in vivo studies have begun to unravel the mechanistic basis of action for molecules like 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide. Preliminary data suggest that this compound may exert its effects through multiple pathways, depending on the target system. For example, its ability to interact with thioredoxin reductase has been implicated in antioxidant defense mechanisms, while its binding to microtubule-associated proteins could influence cytoskeletal dynamics. Such findings underscore the need for comprehensive pharmacological profiling to fully elucidate its therapeutic potential.
The growing interest in thiophene-containing benzamides stems from their versatility as building blocks in medicinal chemistry. Researchers are increasingly leveraging these structures to develop next-generation therapeutics with improved efficacy and reduced side effects. The presence of both aromatic and heterocyclic components allows for fine-tuning of physicochemical properties such as solubility, permeability, and bioavailability—critical factors in drug development.
From a computational perspective, molecular docking simulations have been instrumental in predicting binding modes and affinities for 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide with various biological targets. These virtual screening approaches accelerate hit identification by prioritizing compounds based on predicted interactions with protein receptors or enzymes relevant to disease pathways. Moreover, machine learning algorithms are being integrated into these processes to enhance predictive accuracy and identify novel structural motifs that may enhance biological activity.
The future direction of research on CAS No. 1058195-87-1 will likely focus on expanding its chemical space through library synthesis and derivatization efforts. By systematically modifying substituents such as the thiophene ring or the methyl group on the benzene ring, researchers aim to uncover new analogs with enhanced potency or selectivity against specific disease-related targets.
The integration of interdisciplinary approaches—combining synthetic chemistry with bioinformatics, pharmacology, and materials science—will be crucial for translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 2-methyl-N-2-(thiophen-3-yl)ethylbenzamide are poised to play a pivotal role in advancing therapeutic strategies across multiple domains of medicine.
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